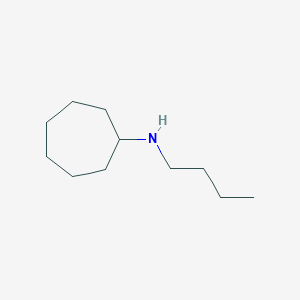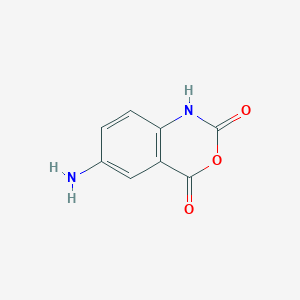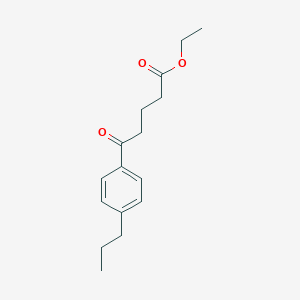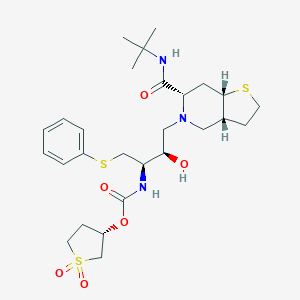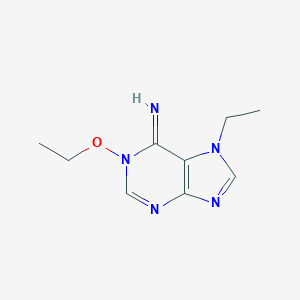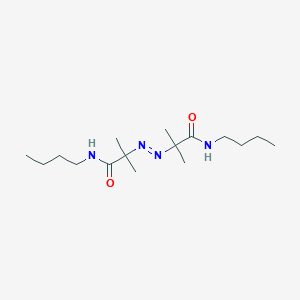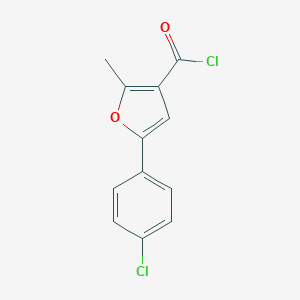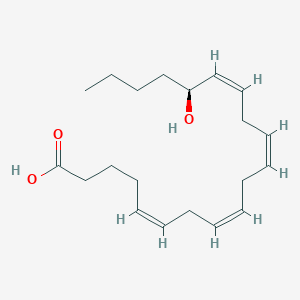![molecular formula C9H14O B061289 1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone CAS No. 173829-77-1](/img/structure/B61289.png)
1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone is a chemical compound that belongs to the family of cyclobutanones. It is a chiral molecule that has two enantiomers, (R)- and (S)-1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mechanism Of Action
The mechanism of action of 1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone is not well understood, but it is believed to act through various pathways, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical And Physiological Effects
1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that it can protect against neurodegeneration, reduce oxidative stress, and improve cognitive function.
Advantages And Limitations For Lab Experiments
The advantages of using 1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone in lab experiments include its high purity, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are several future directions for the research on 1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone. These include:
1. Further studies on the mechanism of action of this compound to elucidate its potential therapeutic targets.
2. Development of novel derivatives of this compound with improved pharmacological properties.
3. Investigation of the potential applications of this compound in the development of novel materials with unique properties.
4. Evaluation of the safety and efficacy of this compound in preclinical and clinical studies for the treatment of various diseases.
5. Investigation of the potential synergistic effects of this compound with other drugs or natural compounds.
In conclusion, 1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone is a chiral cyclobutanone that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for various applications.
Synthesis Methods
The synthesis of 1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone involves the reaction of 2-methylcyclobutanone with ethyl vinyl ether in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction proceeds through a Lewis acid-catalyzed cycloaddition of the enol ether with the carbonyl group of the cyclobutanone, followed by elimination of the ethoxy group to give the desired product.
Scientific Research Applications
1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, it has been used as a building block for the synthesis of various natural products and biologically active compounds. In materials science, it has been studied for its potential applications in the development of novel materials with unique properties.
properties
CAS RN |
173829-77-1 |
|---|---|
Product Name |
1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone |
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone |
InChI |
InChI=1S/C9H14O/c1-4-9(3)6-5-8(9)7(2)10/h4,8H,1,5-6H2,2-3H3/t8-,9+/m0/s1 |
InChI Key |
NOIXTXNVVHQUTG-DTWKUNHWSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@@]1(C)C=C |
SMILES |
CC(=O)C1CCC1(C)C=C |
Canonical SMILES |
CC(=O)C1CCC1(C)C=C |
synonyms |
Ethanone, 1-(2-ethenyl-2-methylcyclobutyl)-, (1R-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane](/img/structure/B61211.png)
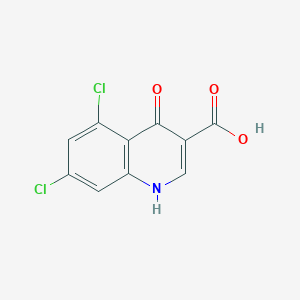
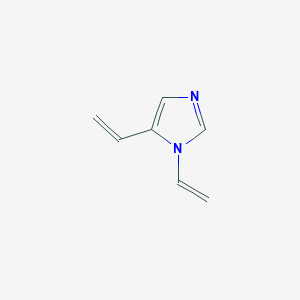
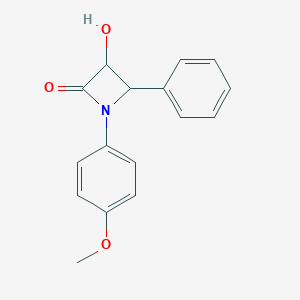
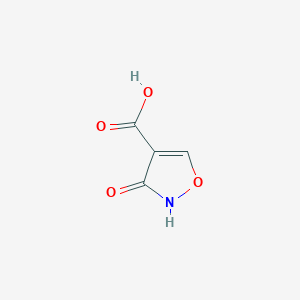
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B61231.png)
